[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
Description
[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid: is a synthetic organic compound that belongs to the class of triazole derivatives
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-7-9(6-11(16)17)13-14-15(7)10-5-3-2-4-8(10)12/h2-5H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZNIEZNDUCUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. In this case, 2-fluorophenyl azide and 5-methyl-1H-1,2,3-triazole are used as starting materials.
Introduction of the Acetic Acid Moiety: The triazole derivative is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring or the phenyl group.
Reduction: Reduction reactions may target the triazole ring or the acetic acid moiety.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Products may include oxidized triazole derivatives or phenyl ring oxidation products.
Reduction: Reduced triazole derivatives or acetic acid moiety reduction products.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers or other materials for enhanced properties.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be explored for such applications.
Drug Development: Potential use as a scaffold for developing new pharmaceuticals targeting various diseases.
Industry:
Agriculture: Possible use as a fungicide or herbicide due to its triazole structure.
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the acetic acid moiety can participate in hydrogen bonding.
Comparison with Similar Compounds
- [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]acetic acid
- [1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
- [1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
Comparison:
- Uniqueness: The presence of the fluorine atom in [1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.
- Reactivity: Fluorine’s electronegativity can affect the compound’s reactivity in substitution and oxidation reactions.
- Biological Activity: The fluorine atom may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a drug or agrochemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
